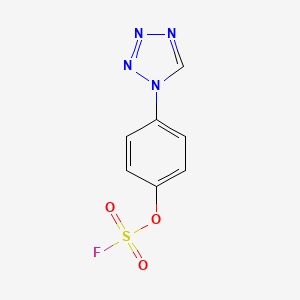

1-(4-Fluorosulfonyloxyphenyl)tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorosulfonyloxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O3S/c8-16(13,14)15-7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVCALQCTAZKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 1 4 Fluorosulfonyloxyphenyl Tetrazole

Retrosynthetic Analysis and Strategic Disconnections for 1-(4-Fluorosulfonyloxyphenyl)tetrazole

A retrosynthetic analysis of this compound suggests a logical and efficient synthetic pathway involving two primary strategic disconnections. The most direct approach begins with the disconnection of the fluorosulfonyl group, which leads back to the key intermediate, 4-(1H-tetrazol-1-yl)phenol. This strategy is founded on the well-established chemical transformation of a phenolic hydroxyl group into a fluorosulfate (B1228806). A subsequent disconnection of the tetrazole ring from the phenyl group identifies 4-aminophenol (B1666318) as a readily available and cost-effective starting material.

This retrosynthetic strategy can be summarized as follows:

Disconnection 1 (C-O Bond): The initial disconnection breaks the bond between the phenolic oxygen and the sulfur atom of the fluorosulfonyl moiety. This retrosynthetic step identifies 4-(1H-tetrazol-1-yl)phenol as the immediate precursor. The corresponding forward reaction is a sulfonylation.

Disconnection 2 (C-N Bond): The second disconnection severs the bond between the phenyl ring and the nitrogen atom of the tetrazole ring. This leads back to 4-aminophenol , a common industrial chemical. The forward reaction to construct the tetrazole ring from an aniline (B41778) derivative is a well-documented cyclization process.

This proposed synthetic route is advantageous due to its reliance on simple, commercially available starting materials and its utilization of well-understood and reliable chemical transformations.

Precursor Synthesis and Derivatization Routes

The successful synthesis of the target compound is contingent upon the efficient preparation of the key precursor, 4-(1H-tetrazol-1-yl)phenol, and the subsequent effective introduction of the fluorosulfonyl functional group.

Synthesis of 4-Hydroxyphenyltetrazole Intermediates

The most straightforward and commonly employed method for the synthesis of 4-(1H-tetrazol-1-yl)phenol involves the construction of the tetrazole ring from 4-aminophenol. The reaction of a primary amine with triethyl orthoformate and sodium azide (B81097) is a widely utilized method for preparing 1-substituted tetrazoles. rsc.orgacs.orgresearchgate.net

In this procedure, 4-aminophenol is treated with triethyl orthoformate and sodium azide in a suitable solvent, with glacial acetic acid being a common choice. rsc.org The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired tetrazole ring.

Table 1: Representative Reaction Parameters for the Synthesis of 4-(1H-tetrazol-1-yl)phenol

| Parameter | Value | Reference |

| Starting Material | 4-Aminophenol | rsc.orgacs.org |

| Reagents | Triethyl orthoformate, Sodium azide | rsc.orgacs.orgresearchgate.net |

| Solvent | Glacial Acetic Acid | rsc.org |

| Temperature | Reflux | rsc.org |

| Reaction Time | Several hours | rsc.org |

Introduction of the Fluorosulfonyl Group

The transformation of the phenolic hydroxyl group of 4-(1H-tetrazol-1-yl)phenol into a fluorosulfonyl group is typically accomplished through a reaction with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base. researchgate.netresearchgate.net This reaction is a form of sulfonylation.

The process involves dissolving 4-(1H-tetrazol-1-yl)phenol in an appropriate aprotic solvent, followed by the addition of a suitable base to deprotonate the phenol (B47542) and generate a phenoxide intermediate. Sulfuryl fluoride gas is then carefully introduced into the reaction mixture. The resulting phenoxide anion functions as a nucleophile, attacking the sulfur center of SO₂F₂ and displacing a fluoride ion to yield the final product, this compound.

Table 2: General Conditions for the Fluorosulfonylation of Phenols

| Parameter | Reagent/Condition | Reference |

| Fluorosulfonylating Agent | Sulfuryl fluoride (SO₂F₂) | researchgate.netresearchgate.net |

| Base | Organic bases (e.g., triethylamine, DBU) or inorganic bases | researchgate.net |

| Solvent | Aprotic solvents (e.g., acetonitrile, dichloromethane) | researchgate.net |

| Temperature | Room temperature to elevated temperatures | researchgate.net |

Optimization of Reaction Parameters for Yield and Selectivity in this compound Synthesis

The optimization of reaction parameters is a critical step in maximizing the yield and ensuring the high purity of this compound.

For the synthesis of the 4-(1H-tetrazol-1-yl)phenol intermediate , the following parameters are key areas for optimization:

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the attainable reaction temperature. While acetic acid is commonly used, the exploration of other high-boiling polar solvents may offer advantages.

Temperature and Reaction Time: A systematic investigation of the reaction temperature and duration is necessary to determine the optimal conditions that promote complete conversion while minimizing the formation of undesirable byproducts.

For the fluorosulfonylation step , optimization efforts should focus on:

Base: The selection and stoichiometric amount of the base are crucial. An ideal base will be sufficiently strong to deprotonate the phenol efficiently without inducing side reactions.

SO₂F₂ Addition: The rate at which sulfuryl fluoride gas is introduced into the reaction vessel can influence the selectivity of the reaction and prevent localized high concentrations of the reagent.

Temperature: Many fluorosulfonylation reactions proceed effectively at room temperature. However, for less reactive phenolic substrates, heating may be required to achieve a practical reaction rate. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

In the synthesis of the tetrazole precursor , several green chemistry strategies can be implemented:

Alternative Reagents: To mitigate the risks associated with the use of potentially explosive sodium azide, safer, azide-free synthetic methods for tetrazole formation have been developed, such as the use of diformylhydrazine. rsc.org

Catalysis: The employment of recyclable heterogeneous catalysts, including various nanomaterials, can simplify product purification procedures and minimize waste generation. nih.govnih.gov

Solvent Choice: The use of environmentally benign solvents, or conducting the reaction under solvent-free conditions, can significantly lessen the environmental footprint of the synthesis. acs.orgresearchgate.net

For the fluorosulfonylation step , green chemistry considerations include:

Atom Economy: Sulfuryl fluoride is an atom-economical reagent, which is a key principle of green chemistry.

Catalytic Methods: The exploration of catalytic approaches for the activation of either the phenol or the fluorosulfonylating agent could reduce the reliance on stoichiometric quantities of base.

Solvent Selection: The choice of solvents with favorable environmental, health, and safety profiles is a fundamental aspect of green chemistry.

By integrating these principles, the synthesis of this compound can be rendered more sustainable, efficient, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 1 4 Fluorosulfonyloxyphenyl Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

A detailed analysis for this section cannot be provided without experimental NMR data for 1-(4-Fluorosulfonyloxyphenyl)tetrazole.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Specific chemical shift assignments and coupling constants for the protons and carbons of the phenyl and tetrazole rings are required for this section. A hypothetical analysis would involve assigning the signals corresponding to the tetrazole proton and the aromatic protons on the phenyl ring, which would likely appear as a set of doublets due to their para-substitution. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atom of the tetrazole ring and the carbons of the phenyl ring, including the two ipso-carbons attached to the tetrazole and the fluorosulfonyloxy group.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorosulfonyl Group Analysis

A ¹⁹F NMR spectrum would be essential to characterize the fluorosulfonyl (-SO₂F) group. This analysis would report the chemical shift of the fluorine atom, which is sensitive to its chemical environment. The presence of a singlet in the ¹⁹F NMR spectrum would confirm the structural integrity of the fluorosulfonyl moiety.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

2D NMR data is crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would be used to establish the correlations between adjacent protons, specifically the coupling between the ortho and meta protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically over two or three bonds) between protons and carbons. This would be instrumental in confirming the connectivity between the phenyl ring and the tetrazole ring, as well as the position of the fluorosulfonyloxy group.

Single-Crystal X-ray Diffraction Studies of this compound

A crystallographic information file (CIF) or a publication containing the results of a single-crystal X-ray diffraction study is necessary to provide a detailed structural analysis.

Molecular Geometry and Conformation Analysis

This subsection would require precise data on bond lengths, bond angles, and torsion angles. The analysis would describe the planarity of the tetrazole and phenyl rings and determine the dihedral angle between them. It would also detail the geometry of the fluorosulfonyloxy group and its orientation relative to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering highly accurate mass measurements that facilitate the determination of elemental composition. For this compound, HRMS analysis provides the precise mass of the molecular ion, which can be compared against the calculated theoretical mass to confirm its chemical formula, C₇H₅FN₄O₃S.

Typically conducted using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap, the analysis yields a mass measurement with an error of less than 5 ppm. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments are employed to investigate the compound's fragmentation pathways. By inducing fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated, which provides profound insights into the molecule's structural connectivity.

The fragmentation of this compound is expected to follow pathways characteristic of substituted aryl tetrazoles. nih.govresearchgate.net A primary and highly characteristic fragmentation step for many tetrazole-containing compounds is the extrusion of a neutral nitrogen molecule (N₂), a stable leaving group. researchgate.net Subsequent fragmentations can involve the cleavage of the fluorosulfonyl group and the phenyl ring. The proposed major fragmentation pathways are detailed in the table below.

Interactive Data Table: Proposed HRMS Fragmentation Data for this compound

| Proposed Fragment | Chemical Formula | Calculated Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ (Parent Ion) | C₇H₆FN₄O₃S⁺ | 261.0148 | - |

| [M+H - N₂]⁺ | C₇H₆FN₂O₃S⁺ | 233.0137 | Loss of molecular nitrogen from the tetrazole ring |

| [M+H - SO₂F]⁺ | C₇H₆N₄O⁺ | 178.0545 | Cleavage of the O-S bond with loss of the fluorosulfonyl radical |

| [C₆H₄O-SO₂F]⁺ | C₆H₄FO₃S⁺ | 175.9865 | Cleavage of the Phenyl-N bond |

| [C₇H₅N₄]⁺ | C₇H₅N₄⁺ | 145.0565 | Cleavage of the C-O bond |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural motifs: the tetrazole ring, the aromatic phenyl ring, and the fluorosulfonyloxy group.

Key expected absorptions include strong asymmetric and symmetric stretching vibrations for the S=O bonds in the fluorosulfonyl group, typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. The S-F stretch would also produce a characteristic band. The tetrazole ring exhibits a series of characteristic vibrations, including C=N and N=N stretching modes. pnrjournal.com Aromatic C-H and C=C stretching vibrations from the phenyl ring are also anticipated.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1610 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1450 | Strong | Tetrazole Ring Skeletal Vibrations (C=N, N=N stretch) |

| 1420 - 1380 | Strong | Asymmetric S=O Stretch |

| 1220 - 1180 | Strong | Symmetric S=O Stretch |

| 1250 - 1200 | Strong | Aryl C-O Stretch |

| 870 - 830 | Strong | S-F Stretch |

| 780 - 740 | Strong | C-S Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.

The Raman spectrum of this compound is expected to be particularly useful for identifying the symmetric vibrations of the aromatic ring and the symmetric stretch of the S=O bond. The tetrazole ring breathing modes are also typically Raman active. The combination of IR and Raman data provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and aiding in the complete structural assignment of the molecule. pnrjournal.com

Interactive Data Table: Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3050 | Medium | Aromatic C-H Stretch |

| 1615 - 1590 | Strong | Aromatic Ring Breathing (Symmetric C=C Stretch) |

| 1450 - 1400 | Medium | Tetrazole Ring Breathing Modes |

| 1220 - 1180 | Medium | Symmetric S=O Stretch |

| 1010 - 990 | Strong | Phenyl Ring Breathing (Trigonal Mode) |

| 870 - 830 | Medium | S-F Stretch |

| 780 - 740 | Medium | C-S Stretch |

Mechanistic Investigations and Chemical Reactivity of 1 4 Fluorosulfonyloxyphenyl Tetrazole

Reactivity of the Fluorosulfonyloxy Moiety in 1-(4-Fluorosulfonyloxyphenyl)tetrazole

The fluorosulfonyloxy (-OSO₂F) group attached to the phenyl ring is a potent electrophilic site and an excellent leaving group, defining a significant aspect of the molecule's reactivity.

The sulfur atom in the fluorosulfonyloxy group is highly electrophilic due to the presence of two oxygen atoms and a fluorine atom, all of which are strongly electron-withdrawing. This makes it susceptible to attack by a variety of nucleophiles. While direct studies on this compound are limited, the reactivity of analogous aryl fluorosulfonates suggests that it would readily react with nucleophiles.

For instance, aryl fluorosulfonates can undergo nucleophilic substitution at the sulfur center, although this is less common than reactions at the aromatic carbon. The specific reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can attack the sulfur atom, leading to the displacement of the fluoride (B91410) ion. However, due to the high strength of the S-F bond, this pathway is generally less favored than nucleophilic aromatic substitution where the entire fluorosulfonyloxy group acts as a leaving group.

Research on related aryl methanesulfonates has shown that the balance between substitution at the sulfur center and other reaction pathways, such as elimination, is dependent on the leaving group's ability to depart (nucleofugality). rsc.org

The fluorosulfonyloxy group is recognized as an excellent leaving group, often compared to triflates in its ability to depart during nucleophilic substitution reactions. wikipedia.org This property is attributed to the stability of the resulting fluorosulfate (B1228806) anion (FSO₃⁻), which is a weak base and thus a good leaving group. masterorganicchemistry.com

In the context of this compound, the fluorosulfonyloxy group facilitates nucleophilic aromatic substitution (SₙAr) reactions on the phenyl ring. The presence of the electron-withdrawing tetrazole group, particularly at the para position, would further activate the phenyl ring towards nucleophilic attack.

Recent studies have highlighted the utility of aryl fluorosulfonates as versatile electrophiles in cross-coupling reactions. nih.gov They can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, where the fluorosulfonyloxy group is displaced by a nucleophilic partner. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of more complex molecules through such transformations.

Furthermore, aryl fluorosulfonates have been employed in the deoxyfluorination of phenols, where the fluorosulfonyloxy group is replaced by a fluoride ion. acs.orgnih.govbsb-muenchen.de This transformation proceeds under relatively mild conditions and is applicable to a wide range of substrates. acs.orgnih.govbsb-muenchen.de Theoretical calculations suggest that this C-F bond formation occurs via a concerted transition state rather than a discrete Meisenheimer intermediate. acs.orgnih.govbsb-muenchen.de

The reactivity of the fluorosulfonyloxy group as a leaving group is summarized in the table below:

| Reaction Type | Role of Fluorosulfonyloxy Group | Potential Products |

| Nucleophilic Aromatic Substitution | Excellent Leaving Group | Substituted Phenyltetrazoles |

| Palladium-Catalyzed Cross-Coupling | Electrophilic Partner | Biaryl or Alkylated Tetrazoles |

| Deoxyfluorination | Leaving Group | 4-(Fluoromethyl)phenyltetrazole |

Reactivity of the Tetrazole Heterocycle in this compound

The tetrazole ring is a unique heterocyclic system with a high nitrogen content, which imparts it with a distinct set of chemical properties. Tetrazoles are generally stable to a wide range of pH conditions and are resistant to many oxidizing and reducing agents. thieme-connect.com

The tetrazole ring is generally considered to be electron-deficient due to the presence of four nitrogen atoms. This makes it resistant to electrophilic attack. However, functionalization of the tetrazole ring can be achieved through various synthetic methods, often involving cycloaddition reactions. nih.govorganic-chemistry.org For instance, the most common synthesis of tetrazoles involves the [2+3] cycloaddition of an azide (B81097) to a nitrile. nih.gov

While the tetrazole ring itself is not highly susceptible to nucleophilic attack, the nitrogen atoms can act as nucleophiles. The sp² hybridized nitrogen atoms of the tetrazole ring can participate in hydrogen bonding and coordinate with metal ions. acs.org

Despite their high nitrogen content, most tetrazole derivatives are relatively stable. nih.gov However, they can undergo transformations under specific conditions, such as high temperatures or photolysis. nih.govbeilstein-journals.orgresearchgate.net Thermal decomposition of tetrazoles can lead to the extrusion of molecular nitrogen and the formation of various products, depending on the substituents and reaction conditions. acs.orgbeilstein-journals.org Photolysis of tetrazoles can also lead to cleavage of the ring and the formation of a variety of photoproducts. nih.govresearchgate.net

The stability of the tetrazole ring can be influenced by the nature of the substituents. researchgate.net For example, the thermal stability of bis-tetrazole derivatives has been shown to be dependent on the nature of the bridging group. researchgate.net

Reactivity of the Phenyl Ring in this compound

The reactivity of the phenyl ring is influenced by the two substituents: the tetrazole group and the fluorosulfonyloxy group. Both of these groups are electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution (SₑAr) reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The tetrazole group is a deactivating group and is generally considered to be a meta-director in electrophilic aromatic substitution reactions. The fluorosulfonyloxy group is also a strong deactivating group and a meta-director. Therefore, any electrophilic substitution on the phenyl ring of this compound would be expected to occur at the positions meta to both the tetrazole and the fluorosulfonyloxy groups. However, due to the strong deactivating nature of both substituents, such reactions would likely require harsh conditions.

Conversely, the electron-withdrawing nature of these substituents activates the phenyl ring towards nucleophilic aromatic substitution (SₙAr), as discussed in section 4.1.2.

The directing effects of the substituents on the phenyl ring are summarized below:

| Substituent | Electronic Effect | Directing Effect (SₑAr) |

| 1-Tetrazolyl | Electron-withdrawing | Meta |

| Fluorosulfonyloxy | Electron-withdrawing | Meta |

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is substituted with two groups: a tetrazole ring and a fluorosulfonyloxy group. The directing effects of these substituents will govern the regioselectivity of electrophilic aromatic substitution reactions.

The 1-tetrazolyl group is generally considered to be an electron-withdrawing and deactivating group for electrophilic aromatic substitution. Its deactivating nature stems from the electron-withdrawing character of the nitrogen-rich heterocycle. It is expected to be a meta-directing group.

The fluorosulfonyloxy group (-OSO₂F) is also a strongly electron-withdrawing and deactivating group due to the high electronegativity of the fluorine and oxygen atoms, and the electron-withdrawing nature of the sulfonyl group. Similar to the tetrazolyl group, the fluorosulfonyloxy group is anticipated to be a meta-director.

Given that both substituents are positioned para to each other and are meta-directing, electrophilic aromatic substitution on the phenyl ring of this compound is predicted to be disfavored and, if it occurs, would likely lead to substitution at the positions meta to both groups (positions 2 and 6 relative to the tetrazole, or 3 and 5 relative to the fluorosulfonyloxy group). However, due to the strong deactivating nature of both groups, harsh reaction conditions would likely be required, which could lead to decomposition of the molecule.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Predicted Reactivity |

| Nitration (HNO₃/H₂SO₄) | 1-(2-Nitro-4-fluorosulfonyloxyphenyl)tetrazole and 1-(3-Nitro-4-fluorosulfonyloxyphenyl)tetrazole | Low |

| Halogenation (e.g., Br₂/FeBr₃) | 1-(2-Bromo-4-fluorosulfonyloxyphenyl)tetrazole and 1-(3-Bromo-4-fluorosulfonyloxyphenyl)tetrazole | Low |

| Friedel-Crafts Alkylation/Acylation | No reaction expected | Very Low/None |

Note: This table is based on theoretical predictions and not on experimental data.

Directed Ortho-Metallation Studies

The tetrazole group is a known and effective directing group for ortho-lithiation (directed ortho-metallation, DoM). The nitrogen atoms of the tetrazole ring can coordinate with an organolithium reagent, such as n-butyllithium, directing deprotonation to the adjacent ortho position on the phenyl ring. This would lead to the formation of a lithiated intermediate, 1-(2-lithio-4-fluorosulfonyloxyphenyl)tetrazole. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the position ortho to the tetrazole ring.

The fluorosulfonyloxy group is generally not considered a strong directing group for ortho-metallation. Therefore, the tetrazole moiety would be the dominant directing group in this reaction.

Scheme 1: Proposed Directed Ortho-Metallation of this compound

Computational Chemistry and Theoretical Characterization of 1 4 Fluorosulfonyloxyphenyl Tetrazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (B3LYP) with a suitable basis set such as 6-311++G(d,p), are instrumental in understanding the electronic structure and properties of molecules like 1-(4-Fluorosulfonyloxyphenyl)tetrazole.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this would involve calculating the potential energy surface by systematically rotating the bonds connecting the phenyl and tetrazole rings, as well as the orientation of the fluorosulfonyloxy group. The resulting lowest energy conformation would provide key structural parameters.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Phenyl-Tetrazole) | 35-45° |

| S-O Bond Lengths (Sulfonyl) | ~1.43 Å |

| S-F Bond Length | ~1.58 Å |

| C-N Bond Lengths (Tetrazole) | 1.32-1.35 Å |

| N-N Bond Lengths (Tetrazole) | 1.30-1.34 Å |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenyl and tetrazole rings, while the LUMO would likely be centered on the electron-withdrawing fluorosulfonyloxy group.

Table 2: Calculated FMO Properties and Reactivity Descriptors

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -7.0 to -8.0 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.0 to -2.0 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Indicates moderate chemical stability |

| Ionization Potential | 7.0 to 8.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.0 to 5.0 eV | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.5 to 3.5 eV | Resistance to change in electron distribution |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. For this compound, the EPS map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the sulfonyl group, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms and the sulfur atom, highlighting areas susceptible to nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of the compound.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, would help in assigning the peaks in an experimental spectrum.

IR: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify characteristic functional groups. Key predicted vibrations for this molecule would include S=O stretching, S-F stretching, C-N stretching of the tetrazole ring, and aromatic C-H stretching.

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are related to the electronic excitations from occupied to unoccupied orbitals.

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest is its role in Sulfonyl Fluoride-Exchange (SuFEx) click chemistry. Theoretical studies would involve mapping the potential energy surface of the reaction with a nucleophile, locating the transition state structures, and calculating the activation energies. This would provide a detailed, atomistic understanding of the reaction pathway and the factors influencing its rate and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of the molecule's behavior in a condensed phase. An MD simulation of this compound in a specific solvent would reveal its dynamic conformational landscape, showing how the molecule flexes and rotates over time. Furthermore, it would provide detailed information about the specific interactions, such as hydrogen bonding, between the solute and solvent molecules.

Applications of 1 4 Fluorosulfonyloxyphenyl Tetrazole in Organic Synthesis and Materials Science Research

1-(4-Fluorosulfonyloxyphenyl)tetrazole as a Reagent in Functional Group Transformations

The fluorosulfonyloxy group is a highly reactive moiety, making the parent molecule a potential reagent for transferring the sulfonyl group or activating other functional groups for subsequent reactions.

Aryl sulfonate esters are recognized as valuable synthetic intermediates and have been employed as sulfonylation reagents for the preparation of compounds like vinyl sulfones. researchgate.net The fluorosulfonyloxy group in this compound, analogous to other sulfonate esters, can act as a precursor to sulfonyl radical intermediates, which are capable of adding across alkenes. researchgate.net This reactivity allows for the formation of new carbon-sulfur bonds, a key transformation in organic synthesis. While aryl sulfonate esters are generally stable, their reactivity can be harnessed under specific conditions, such as photochemical activation, to generate sulfonyl radicals for use in atom transfer radical addition (ATRA) reactions. researchgate.net

The synthesis of various sulfonylated tetrazoles has been achieved through iron-catalyzed five-component reactions involving sulfur dioxide, demonstrating the importance of incorporating sulfonyl groups into the tetrazole scaffold. nih.govsemanticscholar.org Although this method builds the molecule differently, it highlights the synthetic interest in this class of compounds.

A primary application of sulfonyl-containing reagents is the activation of hydroxyl groups. The reaction of an alcohol with a sulfonylating agent, such as a sulfonyl chloride or a highly reactive sulfonate ester, converts the poorly leaving hydroxyl group into a sulfonate ester, which is an excellent leaving group. This transformation facilitates subsequent nucleophilic substitution or elimination reactions.

Highly reactive sulfonate esters are known to be effective precursors for nucleophilic substitution reactions. researchgate.net By analogy, this compound could be used to activate alcohols, converting them into tetrazolylphenylsulfonate esters. This activated intermediate would then be susceptible to displacement by a wide range of nucleophiles, providing a pathway to diverse functionalized molecules. This two-step sequence is a cornerstone of synthetic organic chemistry for the versatile manipulation of alcohol functionalities.

This compound as a Building Block for Novel Compounds

Beyond its role as a reagent, the entire molecular framework of this compound can serve as a structural unit for the synthesis of more elaborate molecules, leveraging the presence of the stable, aromatic tetrazole ring.

The tetrazole moiety is considered a "privileged scaffold" in medicinal chemistry, often used as a bioisostere for carboxylic acids. beilstein-journals.orgnih.gov Consequently, there is significant interest in developing synthetic methods to incorporate this ring system into complex, drug-like molecules. beilstein-journals.org A modern approach involves using functionalized tetrazoles as building blocks in multicomponent reactions (MCRs), which allow for the rapid assembly of molecular complexity. beilstein-journals.orgnih.gov

For instance, novel tetrazole aldehydes have been used as versatile building blocks in Passerini and Ugi reactions to create diverse libraries of tetrazole-containing compounds. beilstein-journals.org Following this strategy, this compound could, after appropriate functional group manipulation, serve as a key building block. The phenyltetrazole core could be incorporated into a larger structure, while the fluorosulfonyloxy group could be retained for subsequent covalent modification or be replaced.

| Reaction Type | Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Ugi Tetrazole (UT-4CR) | Isocyanide, Oxo component, Amine, Hydrazoic acid | α-Aminomethyl tetrazoles | acs.orgnih.gov |

| Passerini-Tetrazole (PT-3CR) | Isocyanide, Aldehyde, Hydrazoic acid | α-Acyloxy tetrazoles | beilstein-journals.org |

| Iron-Catalyzed 5-Component | Cycloketone oxime ester, Alkyne, DABCO·(SO₂)₂, TMSN₃ | Sulfonylated tetrazoles | nih.govsemanticscholar.org |

Macrocycles are of great interest in pharmaceutical research as they can address challenging biological targets like protein-protein interactions. nih.gov The synthesis of tetrazole-containing macrocycles has been successfully demonstrated. A concise, two-step pathway involving a chemoselective amidation followed by an Ugi tetrazole multicomponent reaction has been used to achieve macrocyclization, yielding 11- to 19-membered rings. nih.gov This demonstrates that the tetrazole moiety can be efficiently integrated into macrocyclic architectures.

Separately, the solid-phase synthesis of macrocyclic peptides containing a fluorosulfate (B1228806) (O-SO₂F) group has been reported for applications in chemoproteomics. nih.govresearchgate.net The fluorosulfate acts as a weakly reactive electrophile for covalently modifying proteins. nih.gov The structural similarity between the fluorosulfate and the fluorosulfonyloxy group suggests that this compound could be a valuable building block for a new class of macrocycles that combine the structural features of a tetrazole with the covalent-binding potential of a fluorosulfate-like electrophile.

| Moiety | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| Tetrazole | Ugi tetrazole multicomponent reaction for ring closure | Forms 11- to 19-membered rings; rapid and diverse | nih.gov |

| Fluorosulfate | Solid-phase peptide synthesis with cyclization via bis-electrophiles | Creates libraries of covalent macrocyclic probes | nih.govresearchgate.net |

Exploration of this compound Derivatives in Materials Science

Tetrazole-based compounds have a wide range of applications in materials science due to their high nitrogen content, thermal stability, and energetic properties. nih.govnih.gov They have been investigated as components in explosives, rocket propellants, and environmentally benign gas generators for automotive airbags. nih.gov The high positive heat of formation of tetrazoles makes them high-energy materials.

While specific applications of derivatives from this compound in materials science have not been detailed, its structure is conducive to creating novel polymers or functional materials. The tetrazole unit can impart energetic properties and act as a ligand for creating coordination polymers. The fluorosulfonyloxy group, or a derivative thereof, could be used as a reactive handle for grafting the molecule onto surfaces or polymer backbones, potentially creating energetic or functional materials with tailored properties.

Design and Synthesis of Polymerizable Monomers

The design and synthesis of polymerizable monomers are fundamental to the creation of new polymers with tailored properties. This compound can serve as a versatile precursor for such monomers due to the reactivity of the aryl fluorosulfate group. This group is an excellent leaving group, comparable to the more commonly used triflate group, and can readily participate in various cross-coupling reactions. nih.govlookchem.com This reactivity allows for the introduction of a polymerizable functional group onto the phenyl ring.

One plausible synthetic strategy to convert this compound into a polymerizable monomer involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. nih.govscispace.com For instance, reaction with an organostannane reagent like vinyltributylstannane (in a Stille coupling) or with vinylboronic acid (in a Suzuki coupling) could introduce a vinyl group onto the phenyl ring, resulting in the formation of a styrene-type monomer. scispace.com

The general scheme for such a transformation is presented below:

Scheme 1: Proposed Synthesis of a Polymerizable Monomer from this compound

In this proposed reaction, the fluorosulfonyloxy group of this compound is replaced by a vinyl group, yielding a polymerizable monomer. The tetrazole moiety remains intact, ready to be incorporated into a polymer backbone.

The resulting monomer, 1-(4-vinylphenyl)tetrazole, could then be subjected to polymerization techniques, such as free radical polymerization, to yield a polymer with pendant tetrazole groups. The properties of the final polymer would be influenced by the presence of the tetrazole rings, which can impart characteristics such as increased thermal stability, coordination ability, and potential for further functionalization.

A summary of the potential synthetic steps is provided in the table below.

| Step | Description | Reactants | Catalyst | Product |

| 1 | Activation of the phenyl ring | 1-(4-Hydroxyphenyl)tetrazole, Sulfuryl fluoride (B91410) (SO2F2) | Base | This compound |

| 2 | Introduction of a polymerizable group | This compound, Vinylboronic acid or Vinyltributylstannane | Palladium catalyst (e.g., Pd(PPh3)4) | 1-(4-Vinylphenyl)tetrazole |

| 3 | Polymerization | 1-(4-Vinylphenyl)tetrazole | Initiator (e.g., AIBN) | Poly(1-(4-vinylphenyl)tetrazole) |

Potential as Ligands in Coordination Chemistry for Material Applications

The tetrazole moiety is well-established as an effective ligand in coordination chemistry. ontosight.airesearchgate.net The nitrogen-rich five-membered ring can coordinate to metal ions in various modes, making tetrazole derivatives valuable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials have garnered significant interest due to their diverse applications in areas such as gas storage, catalysis, and sensing. nih.gov

This compound can act as a monodentate or bridging ligand, primarily through the nitrogen atoms of the tetrazole ring. The phenyl ring serves as a rigid spacer, while the fluorosulfonyloxy group at the para position can significantly influence the electronic properties of the ligand and, consequently, the properties of the resulting coordination complex.

Furthermore, the steric bulk of the 1-(4-fluorosulfonyloxyphenyl) group can play a role in directing the self-assembly process during the formation of the coordination framework, influencing the final topology and porosity of the material. rsc.orgnih.gov The interplay of these electronic and steric effects can be harnessed to fine-tune the structure and function of the resulting materials. rsc.org

The potential coordination of this compound with a metal ion (M) is depicted below:

Figure 1: Potential Coordination Mode of this compound

The nitrogen atoms of the tetrazole ring can donate lone pairs of electrons to a metal center, forming a coordination bond. The fluorosulfonyloxyphenyl substituent can influence the properties of the resulting metal complex.

The properties of coordination polymers derived from this compound could be tailored by the choice of the metal ion and the synthetic conditions. The resulting materials could exhibit interesting properties for applications in catalysis, selective gas adsorption, or as luminescent materials, depending on the nature of the metal center and the architecture of the coordination network.

| Feature of this compound | Potential Impact on Coordination Chemistry |

| Tetrazole Ring | Primary coordination site with multiple nitrogen donors, enabling the formation of diverse coordination architectures. |

| Phenyl Spacer | Provides rigidity and a defined distance between coordinating units in a polymer. |

| Fluorosulfonyloxy Group (Electronic Effect) | Strong electron-withdrawing nature can influence the metal-ligand bond strength and the electronic properties of the resulting material. |

| Fluorosulfonyloxy Group (Steric Effect) | Can influence the packing and topology of the coordination polymer during self-assembly. |

Future Research Directions and Emerging Perspectives for 1 4 Fluorosulfonyloxyphenyl Tetrazole

Development of More Efficient and Sustainable Synthetic Pathways

The future synthesis of 1-(4-Fluorosulfonyloxyphenyl)tetrazole will prioritize efficiency and sustainability, moving beyond traditional multi-step procedures. A primary focus will be the development of one-pot multicomponent reactions. researchgate.netnih.gov These strategies offer significant advantages by minimizing waste, reducing reaction times, and simplifying purification processes. The exploration of novel recyclable catalysts, such as magnetic nanoparticles, is a promising avenue to enhance the green credentials of the synthesis. researchgate.net Furthermore, investigating solvent-free reaction conditions or the use of environmentally benign solvents will be crucial in aligning the production of this compound with the principles of green chemistry. rsc.org

| Synthetic Approach | Key Advantages | Future Research Focus |

| One-Pot Multicomponent Reactions | Reduced waste, shorter reaction times, simplified purification. researchgate.netnih.gov | Design of novel reaction cascades that form both the tetrazole ring and introduce the fluorosulfonyloxy group in a single step. |

| Recyclable Catalysis | Catalyst reuse, reduced cost, minimized metal contamination. researchgate.net | Development of robust, highly active heterogeneous catalysts tailored for the synthesis of functionalized tetrazoles. |

| Green Solvents/Solvent-Free Conditions | Reduced environmental impact, inherent safety. rsc.org | Systematic screening of green solvents and optimization of solvent-free protocols to maximize yield and purity. |

Deeper Mechanistic Insights through Advanced Spectroscopic Probes

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for its future development. The application of advanced spectroscopic techniques will be instrumental in this pursuit. In-situ monitoring of reactions using techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the formation of intermediates and byproducts.

Furthermore, the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a powerful tool for forming strong covalent bonds, is highly relevant to the fluorosulfonyloxy group. researchgate.netnih.govnih.govrsc.org Detailed mechanistic studies of SuFEx reactions involving this compound will be crucial. This includes investigating the role of catalysts and the influence of the tetrazole moiety on the reactivity of the sulfonyl fluoride group. researchgate.net The use of sophisticated techniques like mass spectrometry combined with computational analysis can provide valuable insights into the reaction pathways.

Exploration of Novel Reactivity Patterns and Synthetic Utilities

The unique bifunctional nature of this compound opens the door to a wide array of novel reactivity patterns and synthetic applications. The sulfonyl fluoride group can participate in SuFEx click chemistry, enabling the facile connection of this molecule to a variety of substrates with high efficiency and selectivity. rsc.org Future research will likely focus on expanding the scope of SuFEx reactions with this specific building block.

The tetrazole ring, a well-established pharmacophore, can be further functionalized to create libraries of new compounds with potential biological activity. researchgate.netnih.gov The development of tandem reactions, where multiple transformations occur in a sequential manner, will be a key area of exploration. mdpi.com For instance, a reaction could be designed where the sulfonyl fluoride group first reacts via SuFEx, followed by a modification of the tetrazole ring, all in a single synthetic operation.

| Functional Group | Potential Reactivity | Future Synthetic Applications |

| Fluorosulfonyloxy | SuFEx click chemistry, rsc.org Cross-coupling reactions. researchgate.net | Modular synthesis of complex molecules, polymers, and materials. |

| Phenyltetrazole | N-alkylation, nih.gov Cycloaddition reactions. | Synthesis of novel drug candidates, energetic materials, and ligands for catalysis. |

Theoretical Predictions for Untapped Applications and Derivatives

Moreover, the use of machine learning and artificial intelligence is an emerging trend in chemical research. digitellinc.comacs.orgdigitellinc.comucla.edu Predictive models can be developed to forecast the outcomes of reactions involving this compound under different conditions. digitellinc.com These models can also be used to screen virtual libraries of derivatives for potential applications in areas such as medicinal chemistry and materials science, thereby accelerating the discovery of new and valuable compounds. digitellinc.comacs.org Theoretical studies can also predict the properties of potential energetic materials derived from this compound, guiding experimental efforts in a safe and efficient manner. mdpi.com

Q & A

Basic: What are the common synthetic strategies for preparing 1-(4-Fluorosulfonyloxyphenyl)tetrazole?

Answer:

The synthesis typically involves multi-step processes, starting with the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide. Subsequent functionalization introduces the 4-fluorosulfonyloxyphenyl group using sulfonyl chlorides or fluorosulfonic acid derivatives under controlled conditions. Key steps include:

- Tetrazole ring formation : Requires anhydrous conditions and catalysts like ammonium chloride .

- Sulfonylation : Electrophilic substitution with fluorosulfonyl reagents at the para position of the phenyl ring, optimized at 0–5°C to minimize side reactions .

- Purification : Recrystallization in ethyl acetate or column chromatography is critical for achieving >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce byproduct formation from competing electrophilic substitutions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and stabilize intermediates .

- Catalyst use : Triethylamine or DMAP accelerates sulfonylation by deprotonating reactive sites .

- Real-time monitoring : Techniques like TLC or in-situ IR spectroscopy track reaction progress and identify purification needs early .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

Standard characterization includes:

- FTIR : Identifies key functional groups (e.g., S=O stretch at ~1360–1180 cm⁻¹, tetrazole C-H at ~3135 cm⁻¹) .

- NMR :

- HRMS : Confirms molecular weight and fragmentation patterns .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar tetrazole derivatives?

Answer:

Contradictions arise due to solvent effects, tautomerism, or impurities. Mitigation strategies:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify assignments .

Basic: What biological activities are associated with this compound and related derivatives?

Answer:

Tetrazole derivatives exhibit:

- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase via sulfonyl group interactions .

- Anticancer potential : Fluorophenyl groups enhance lipophilicity, improving cellular uptake and targeting kinases .

- Enzyme inhibition : Tetrazole’s acidity mimics carboxylates, making it a bioisostere in protease inhibitors .

Advanced: How does the fluorosulfonyloxy group influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?

Answer:

The fluorosulfonyloxy group:

- Enhances electrophilicity : Fluorine’s electron-withdrawing effect stabilizes transition states in nucleophilic substitutions .

- Improves metabolic stability : Fluorine reduces oxidative degradation in vivo, extending half-life .

- Alters binding affinity : Polar interactions with target proteins (e.g., hydrogen bonding via S=O groups) increase specificity .

Advanced: What computational tools are used to predict the reactivity and binding modes of this compound?

Answer:

- Molecular docking (AutoDock, Glide) : Models interactions with biological targets (e.g., kinases, proteases) .

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over time .

- DFT calculations (Gaussian) : Predicts reaction pathways, such as sulfonylation energetics .

Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Exothermic reactions : Sulfonylation requires precise temperature control to avoid runaway reactions .

- Purification bottlenecks : Column chromatography is replaced with recrystallization or continuous flow systems for scalability .

- Regioselectivity : Competing substitutions at ortho/meta positions necessitate excess fluorosulfonyl reagents .

Advanced: How can structural modifications (e.g., substituent variation) enhance the compound’s pharmacological profile?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Improve solubility but may reduce target affinity .

- Bulkier substituents : Increase steric hindrance, reducing off-target interactions .

- Hybrid derivatives : Combining tetrazole with thiazole or oxazole rings broadens activity spectra .

Advanced: What strategies address low yield in the final cyclization step of tetrazole synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.